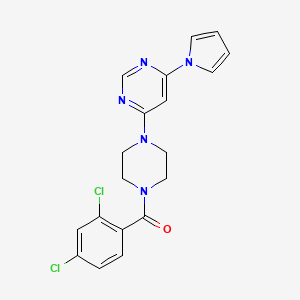
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C19H17Cl2N5O and its molecular weight is 402.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dichlorophenyl)methanone is an organic molecule with a complex structure that combines a piperazine ring, a pyrimidine moiety, and a dichlorophenyl group. This unique configuration suggests potential pharmacological applications, particularly in the fields of oncology and neurology due to its interaction with various biological targets.
Structural Overview
The structural formula of the compound can be represented as follows:
This compound is characterized by:
- Piperazine ring : Commonly associated with various biological activities, especially in drug development.
- Pyrimidine moiety : Known for its role in nucleic acids and as a scaffold in medicinal chemistry.
- Dichlorophenyl group : This substituent can enhance lipophilicity and improve binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of piperazine and pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell signaling pathways.
A study demonstrated that related compounds effectively reduced tumor growth in xenograft models, suggesting that our compound may also possess similar properties due to its structural analogies .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against:
- Acetylcholinesterase (AChE) : Important for neurotransmission, and its inhibition can lead to increased acetylcholine levels, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Urease : Inhibition could provide therapeutic benefits against infections caused by urease-producing bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances potency against certain biological targets.
- Modifications to the piperazine or pyrimidine moieties can significantly alter pharmacokinetic properties and biological efficacy .
Case Studies
- Antitumor Activity : A series of analogs derived from the parent compound were tested against various cancer cell lines. The most active derivative exhibited an IC50 value comparable to established chemotherapeutic agents, indicating strong potential for further development.
- Neuroprotective Effects : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in treating neurodegenerative disorders .
Research Findings
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O/c20-14-3-4-15(16(21)11-14)19(27)26-9-7-25(8-10-26)18-12-17(22-13-23-18)24-5-1-2-6-24/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSLEQNNJCZRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














